Methyl 1-(4-cyano-phenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 1-(4-cyanophenyl)-5-(4-methylsulfanylphenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-24-19(23)17-11-18(14-5-9-16(25-2)10-6-14)22(21-17)15-7-3-13(12-20)4-8-15/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWTZMMXBAIPDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)SC)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696351 | |
| Record name | Methyl 1-(4-cyanophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
640727-98-6 | |
| Record name | Methyl 1-(4-cyanophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 1-(4-cyano-phenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylate (CAS# 640727-98-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by case studies and research findings.
- Molecular Formula : C19H15N3O2S
- Molecular Weight : 349.4064 g/mol
- CAS Number : 640727-98-6
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer treatment:
-
Cell Line Studies :
- The compound demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). In vitro assays revealed an IC50 value of approximately 26 µM against A549 cells, indicating moderate potency .
- Another study reported that pyrazole derivatives exhibited significant antiproliferative activity against SF-268 and NCI-H460 cell lines with GI50 values of 12.50 µM and 42.30 µM respectively .
- Mechanistic Insights :
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been explored:
- In a recent review, compounds containing the pyrazole moiety were shown to inhibit inflammatory mediators, suggesting a role in reducing inflammation through modulation of cytokine production .
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties:
- In Vitro Antimicrobial Studies :
- Mechanism of Action :
Data Summary Table
| Biological Activity | Cell Line/Pathogen | IC50/Effectiveness |
|---|---|---|
| Anticancer | A549 (Lung cancer) | ~26 µM |
| MCF7 (Breast cancer) | Moderate efficacy | |
| Anti-inflammatory | Cytokine inhibition | Significant |
| Antimicrobial | Staphylococcus aureus | Effective |
| Escherichia coli | Effective |
Case Studies
- Anticancer Case Study :
- Anti-inflammatory Case Study :
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. Methyl 1-(4-cyano-phenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylate has been investigated for its potential to inhibit cancer cell proliferation. Research shows that compounds with similar structures can induce apoptosis in cancer cells, suggesting a promising avenue for further exploration in cancer therapeutics .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Initial screening of this compound may reveal similar properties, making it a candidate for developing new anti-inflammatory medications .
Antimicrobial Activity
The antimicrobial properties of pyrazole compounds have been documented, with some derivatives showing effectiveness against various bacteria and fungi. This compound could be evaluated for its ability to combat resistant strains of pathogens, contributing to the search for new antimicrobial agents .
Herbicidal Activity
Research into pyrazole derivatives indicates their potential as herbicides due to their ability to inhibit specific metabolic pathways in plants. This compound could be tested for selective herbicidal activity against common agricultural weeds, providing an eco-friendly alternative to existing herbicides .
Insecticidal Properties
The compound may also possess insecticidal properties, which can be beneficial in pest management strategies. Pyrazole-based insecticides are known for their effectiveness against various insect pests while being less harmful to beneficial species . Evaluating the efficacy of this compound in this context could lead to innovative pest control solutions.
Synthesis of Functional Materials
This compound can be utilized in the synthesis of advanced materials due to its unique chemical properties. The compound may serve as a precursor for creating polymers or nanomaterials with tailored functionalities, such as enhanced electrical conductivity or thermal stability .
Photovoltaic Applications
Research into organic photovoltaics has highlighted the role of pyrazole derivatives in enhancing light absorption and charge transport properties in solar cells. This compound could be explored as a component in organic photovoltaic devices, potentially improving their efficiency and stability .
Case Studies and Research Findings
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name: Methyl 1-(4-cyanophenyl)-5-(4-methylsulfanylphenyl)-1H-pyrazole-3-carboxylate
- Molecular Formula : C₁₈H₁₃N₃O₂S
- Molecular Weight : 335.38 g/mol
- CAS Registry : 151507-00-5
- Purity : ≥98% (as per commercial specifications) .
This compound features a pyrazole core substituted at positions 1 and 5 with a 4-cyanophenyl and 4-methylsulfanylphenyl group, respectively. The 3-position is esterified with a methyl carboxylate.
Comparison with Structural Analogs
Functional Group Variations
- Carboxylate Esters :
- The target compound’s methyl ester at position 3 contrasts with ethyl esters in analogs (e.g., ). Smaller esters (methyl vs. ethyl) may enhance metabolic lability or cell permeability .
- Hydrolysis of esters to carboxylic acids (e.g., ’s compound [5]) is a common strategy to improve water solubility for biological applications .
Q & A
Q. What are the standard synthetic routes for Methyl 1-(4-cyanophenyl)-5-(4-methylsulfanylphenyl)-1H-pyrazole-3-carboxylate?
The synthesis typically involves multi-step reactions, including:
- Ester hydrolysis : Starting from ethyl or methyl esters (e.g., ethyl 1-(4-sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylate) under acidic or basic conditions to yield carboxylic acid intermediates .
- Coupling reactions : The acid intermediate is coupled with amines or other nucleophiles using activating agents (e.g., carbodiimides) in solvents like DMF. Trityl protection/deprotection strategies are often employed to improve yield and purity .
- Functional group interconversion : For example, thioether groups (methylsulfanyl) can be introduced via nucleophilic substitution or oxidation-reduction sequences .
Q. How is the structural characterization of this compound performed?
Key methods include:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity. For example, methylsulfanyl groups show distinct δ ~2.5 ppm in ¹H NMR, while cyano groups are identified via IR (~2240 cm⁻¹) .
- Mass spectrometry (MS) : To verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- Elemental analysis : To confirm stoichiometric ratios of C, H, N, and S .
Q. What preliminary biological activities have been reported for similar pyrazole derivatives?
Pyrazole analogs with methylsulfanyl and cyano substituents have shown:
- Anti-inflammatory activity : Tested via carrageenan-induced rat paw edema models, with IC₅₀ values comparable to celecoxib .
- Analgesic effects : Evaluated using hot-plate or acetic acid writhing assays, often linked to COX-2 inhibition .
- Antimicrobial potential : Limited data, but related compounds with electron-withdrawing groups (e.g., nitro, cyano) exhibit moderate activity against Gram-positive bacteria .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, particularly in large-scale reactions?
- Catalyst screening : Use Pd-based catalysts for Suzuki-Miyaura cross-coupling to attach aryl groups efficiently .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require purification steps to remove residues .
- Protecting group strategies : Trityl groups improve intermediate stability but necessitate acidic deprotection (e.g., TFA), which can be streamlined using automated flow chemistry .
Q. How do structural modifications at positions 1 and 5 of the pyrazole ring influence bioactivity?
- Position 1 (4-cyanophenyl) : Electron-withdrawing groups enhance metabolic stability but may reduce solubility. Substitution with bulkier groups (e.g., cyclohexyl) increases lipophilicity, affecting membrane permeability .
- Position 5 (4-methylsulfanylphenyl) : Thioether groups improve binding to cysteine residues in enzyme active sites (e.g., HDACs, COX-2). Oxidation to sulfone derivatives can modulate potency and selectivity .
- SAR studies : Comparative analysis of analogs (e.g., methyl sulfone vs. thioether) reveals trade-offs between activity and toxicity .
Q. What contradictions exist in reported biological data, and how can they be resolved?
- Variability in IC₅₀ values : Discrepancies may arise from assay conditions (e.g., cell line differences, serum concentration). Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) are recommended .
- Off-target effects : Pyrazole derivatives may interact with unrelated enzymes (e.g., carbonic anhydrase). Use isoform-specific inhibitors or CRISPR-edited cell lines to isolate target effects .
Q. Which computational methods are suitable for predicting the binding mode of this compound to therapeutic targets?
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite can model interactions with COX-2 or HDACs, leveraging crystallographic data (PDB IDs: 3LN1, 4CBT) .
- MD simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) to identify critical residue interactions .
- QSAR models : Use descriptors like LogP, polar surface area, and H-bond donors to correlate structure with activity .
Methodological Considerations
Q. How can crystallographic data resolve ambiguities in the compound’s conformation?
- Single-crystal X-ray diffraction : SHELX software (SHELXL, SHELXS) is widely used for structure refinement. For example, the methylsulfanyl group’s orientation can be confirmed via anisotropic displacement parameters .
- Twinned data handling : SHELXL’s TWIN/BASF commands address pseudosymmetry issues common in pyrazole derivatives .
Q. What strategies validate the compound’s purity in complex biological matrices?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
